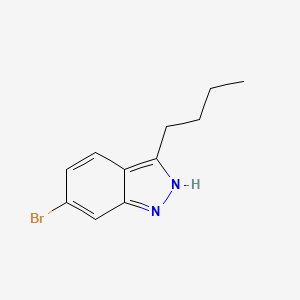

6-Bromo-3-butyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-butyl-1H-indazole (6-BB-1H-Indazole) is an N-heterocyclic compound with a wide range of potential applications. It has recently been studied for its potential use in the synthesis of various organic compounds, as well as its potential use as a therapeutic agent.

Scientific Research Applications

Pharmacophore Development

Indazole compounds, including derivatives like 6-Bromo-3-butyl-1H-indazole, are integral in developing pharmacophores for therapeutic drugs. Alam and Keating (2021) highlight that indazole-containing drugs often market as N-alkyl indazole derivatives, emphasizing the importance of the indazole scaffold in pharmaceutical development (Alam & Keating, 2021).

Antifungal Agents

Park et al. (2007) describe the potential of indazole-linked triazoles as antifungal agents. They specifically mention a compound with a 5-bromo substitution on the indazole ring, exhibiting significant activity against fungal cultures, indicating the relevance of bromo-indazole derivatives in antifungal research (Park et al., 2007).

Synthesis Methodologies

Welch, Hanau, and Whalen (1992) discuss the synthesis of 3-substituted indazole derivatives, providing insights into methods for creating compounds like 6-Bromo-3-butyl-1H-indazole, which could be crucial for research and development (Welch et al., 1992).

α-Glucosidase Inhibition and Antioxidant Activity

Mphahlele et al. (2020) evaluated the indazole derivatives for their inhibitory effect against α-glucosidase activity and antioxidant potential, highlighting the medical application potential of bromo-indazole derivatives in treating diseases like diabetes (Mphahlele et al., 2020).

IKK2 Inhibitors

Lin and colleagues (2008) developed efficient chemical approaches to synthesize indazole derivatives, identifying them as potent IKK2 inhibitors, suggesting their role in inflammation and autoimmune diseases (Lin et al., 2008).

Molecular Structure Studies

The study of indazole molecular structures, as discussed by Cabildo et al. (2011), provides foundational knowledge for understanding the chemical properties and potential applications of 6-Bromo-3-butyl-1H-indazole (Cabildo et al., 2011).

Anticancer Properties

Research by Hoang et al. (2022) explores 6-aminoindazole derivatives, revealing their significant cytotoxicity against cancer cell lines, thereby implicating the potential use of bromo-indazole derivatives in cancer treatment (Hoang et al., 2022).

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds, such as 6-Bromo-3-butyl-1H-indazole, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is believed that the cyclization process is greatly affected by the hydrogen bond . This hydrogen bond propelled mechanism is suitable for similar cyclization .

Biochemical Pathways

It is known that indazoles can affect a variety of pathways due to their wide range of medicinal applications .

Result of Action

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . Some compounds showed higher inhibitory activity on the viability of certain human cancer cell lines when compared with the standard methotrexate .

properties

IUPAC Name |

6-bromo-3-butyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-6-5-8(12)7-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYWWOCCPQJSDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=CC(=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716641 |

Source

|

| Record name | 6-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314987-32-0 |

Source

|

| Record name | 6-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)

![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)